N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-3-11-23-19-16(26-2)9-6-10-18(19)28-21(23)22-20(25)17-12-14(24)13-7-4-5-8-15(13)27-17/h3-10,12H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRJDLSEPKNKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methoxybenzaldehyde, propenyl bromide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Target Compound vs. N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (4a–4p)
- Substituents: The target compound incorporates a chromene-2-carboxamide and propenyl group, whereas analogs like 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) feature halogenated aryl substituents.
- Synthesis: The target compound’s synthesis likely involves condensation of a chromene-2-carboxylic acid derivative with a benzothiazole-2-ylidene precursor. In contrast, analogs 4a–4p are synthesized via cyclocondensation of benzothiazole-3-carboxamides with thioglycolic acid under reflux in ethanol, yielding 37–70% .
Antimicrobial Activity
Compounds 4a–4p exhibit broad-spectrum antimicrobial activity. For example, 4d (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) and 4p (potent antifungal activity) demonstrate efficacy against bacterial and fungal pathogens . The target compound’s chromene moiety, absent in 4a–4p , may modulate activity by altering membrane permeability or enzyme inhibition.
Antifungal Specificity
Compound 3h (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) and 4p show superior antifungal effects compared to the target compound’s structural analogs .
Physicochemical and Crystallographic Properties
Target Compound vs. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
The latter compound (C24H20N2O2S) features a dihydrothiazole core with a 4-methylbenzamide group. Its crystal structure (mean σ(C–C) = 0.002 Å) reveals planar geometry, stabilized by intramolecular hydrogen bonds .
Reactivity and Stability
Compounds like (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide undergo tautomerism and hydrogen bonding, influencing solubility and reactivity . The target compound’s methoxy and propenyl groups may reduce hydrolytic susceptibility compared to halogenated analogs .
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including:
- Benzothiazole core : This moiety is known for its diverse biological activities.
- Methoxy group : Imparts lipophilicity and can influence biological interactions.
- Prop-2-en-1-yl substituent : May enhance the compound's reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : The compound disrupts cellular signaling pathways by interacting with membrane proteins, resulting in antimicrobial effects against various pathogens.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in recent studies:
These results indicate that the compound exhibits selective antiproliferative activity, particularly against breast cancer cells.
Antioxidant Activity
Research has also demonstrated the antioxidant properties of this compound. In assays such as DPPH and FRAP, it showed significant capacity to scavenge free radicals, which is crucial for protecting cells from oxidative stress:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving MCF-7 cells reported that treatment with the compound led to increased apoptosis markers and reduced cell viability, suggesting its potential as an anticancer agent.
- Antimicrobial Effects : In vitro tests revealed that the compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 µM for some derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
